2,3-二甲氧基苯甲酰硫胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coordination Chemistry and Molecular Structure Analysis

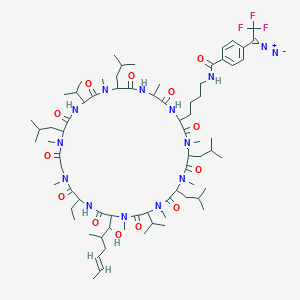

The study of coordination chemistry involving N-alkylbenzamide-2,3-dithiolates has led to the synthesis of various bidentate dithiolate ligands, such as N,N-diethyl-2,3-dimercaptobenzamide and its derivatives. These ligands have been used to form metallocene complexes with titanium and molybdenum fragments. The complexes, particularly those with the titanocene derivative, exhibit an envelope conformation and have been characterized by X-ray diffraction, revealing detailed crystallographic information. For instance, the molybdenum complex shows an almost planar Mo(μ-S)2C2 chelate ring, which is significant for understanding the molecular structure and potential reactivity of these complexes .

Chemical Reactions Analysis

The reactivity of these metallocene complexes has been explored through reactions with HCl/CHCl3 and NMe4Cl. The reaction with HCl/CHCl3 results in the liberation of the free ligand, while the reaction with NMe4Cl leads to an intramolecular dithiolate shift, forming a square-pyramidal chelate complex. This demonstrates the potential for dynamic behavior and reactivity of these complexes under different chemical conditions. The crystallographic details of the resulting complex further provide insight into the conformational changes that occur during these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are closely tied to their molecular structure. The air-sensitive nature of the ligands and the air-stable nature of the dinuclear titanocene complex suggest differences in reactivity and stability that are important for practical applications. The free activation energy for the flip around the S-S axis in the titanocene derivatives has been quantified, which is crucial for understanding the thermodynamics of these systems. The solubility and stability of these complexes are essential parameters for their potential use in further chemical applications or as models for more complex systems .

Structure-Activity Relationship Analysis

In a separate study, the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs was investigated. These compounds, including a novel small molecule HIF-1 pathway inhibitor, have shown the ability to antagonize tumor growth in animal models of cancer. However, their poor water solubility indicates a need for further chemical modification to optimize their function and pharmacology. The study identified that a 3,4-dimethoxybenzenesulfonyl group and the presence of propan-2-amine significantly enhance the inhibitory effect on HIF-1 activated transcription. These findings are crucial for guiding future modifications to improve the pharmacological properties of these compounds as cancer therapeutics .

科学研究应用

NRF2 激活和疾病治疗

外周血核因子红细胞 2 相关因子 2 (NRF2) 在细胞氧化还原维持中至关重要,被认为是多种人类疾病的治疗靶点。激活 NRF2 的化合物(如富马酸二甲酯)在疾病模型中显示出治疗益处,突出了 NRF2 操纵在药物发现中的重要性。该综述强调了 NRF2 及其靶基因在疾病进展中的重要性,并提倡将 NRF2 激活作为临床试验的潜在生物标记 (Neilson, Quinn, & Gray, 2020)。

金属中毒的螯合疗法

单异戊酰 2,3-二巯基丁二酸,是间位 2,3-二巯基丁二酸 (DMSA) 的类似物,作为一种很有前途的螯合剂用于治疗慢性金属中毒。其亲脂性和对砷、铅和汞等重金属的功效突出了其作为未来金属/准金属中毒解毒剂的潜力。本综述深入探讨了单异戊酰 DMSA 在螯合疗法中的化学、药理学和广泛应用,还探索了辅助疗法和纳米 MiADMSA 等先进的递送方法,以提高治疗效果 (Flora, Jain, Panghal, & Patwa, 2022)。

二甲双胍的血管保护作用

二甲双胍是一种合成的二甲基双胍,传统上用于治疗 2 型糖尿病,具有广泛的血管保护作用。其治疗功效归因于其通过 AMP 激酶激活介导的降血糖作用。该综述讨论了二甲双胍的药理学和文献,断言其对血管内皮有直接的保护作用,从而突出了其超出降血糖药物分类的潜力 (Triggle & Ding, 2017)。

青蒿素衍生三恶烷的抗癌活性

源自抗疟疾青蒿素的三恶烷,特别是某些三恶烷二聚体,即使在低纳摩尔浓度下也表现出选择性和有效的抗癌活性。这篇文献综述综合了有关这些三恶烷的信息,提出了它们作为抗癌候选药物的潜力,并呼吁进一步开发成治疗实体 (Posner, D'Angelo, O’Neill, & Mercer, 2006)。

二甲双胍治疗自身免疫性疾病

二甲双胍,胍的合成衍生物,除了在 2 型糖尿病管理中的传统作用外,还展示了免疫调节特性。它干预了系统性自身免疫性疾病中的关键免疫病理机制,表明其作为涉及免疫介导疾病的临床试验分子的潜力。本文回顾了二甲双胍对免疫系统影响的临床前和临床证据,以及其在治疗自身免疫性疾病中的相关性 (Ursini et al., 2018)。

属性

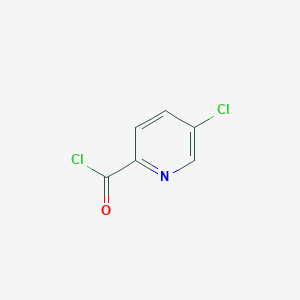

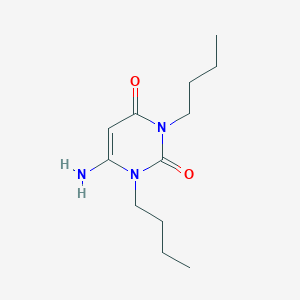

IUPAC Name |

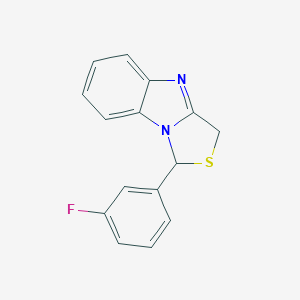

2,3-dimethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGVGAHINKAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366202 |

Source

|

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxythiobenzamide | |

CAS RN |

145736-64-7 |

Source

|

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145736-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)